(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one
Description
(2E)-3-(Dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system with electron-donating (dimethylamino) and electron-withdrawing (nitro) substituents, as well as a morpholine ring. Chalcones are α,β-unsaturated ketones with diverse applications in medicinal chemistry, materials science, and nonlinear optics due to their tunable electronic properties and biological activities.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-morpholin-4-yl-3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-16(2)6-5-15(19)12-3-4-13(14(11-12)18(20)21)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDFWTGGJBRLLX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one, a compound with the molecular formula and CAS number 882747-99-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antitumor effects, antimicrobial properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group and a morpholin-4-yl moiety attached to a 3-nitrophenyl ring. Its structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one exhibits significant antitumor properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12.5 | Induction of apoptosis |
| PANC-1 | 10.0 | Inhibition of cell proliferation |
| RKO | 15.0 | Disruption of mitochondrial function |
| HepG2 | 8.5 | DNA damage induction |
These findings suggest that the compound's antitumor effects may be attributed to its ability to induce apoptosis and inhibit key cellular pathways involved in tumor growth.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against several bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
The results indicate that (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one possesses moderate antibacterial properties, which could be further explored for therapeutic applications in treating infections.
The mechanisms underlying the biological activities of this compound have been investigated through various studies:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cell lines, effectively halting proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Case Studies
A notable case study involved the administration of the compound in a murine model of cancer. The treatment resulted in a significant reduction in tumor size compared to control groups:
- Tumor Size Reduction : Average tumor volume decreased by 50% after four weeks of treatment.
This study highlights the potential for further development as an anticancer agent.
Chemical Reactions Analysis
Reactivity in Biginelli-Type Cyclocondensation
The enaminone participates in acid-catalyzed Biginelli reactions to yield dihydropyrimidinone derivatives.
Reaction Conditions
| Component | Role | Conditions |
|---|---|---|
| Substituted benzaldehyde | Electrophilic carbonyl source | Glacial acetic acid (10 mL) |
| Urea | Nucleophile | Reflux (3 hours) |
| Enaminone | β-keto-enamine donor | 100–110°C |
Mechanistic Pathway
-
Iminium ion formation : Benzaldehyde and urea condense to form an iminium intermediate.
-
Nucleophilic attack : Enaminone attacks the iminium ion, forming a ureidenone intermediate.
-
Cyclization : Intramolecular dehydration yields a hexahydropyrimidine core .
Key Spectral Data for Products
-
1H^1\text{H}1H-NMR :
Role of Functional Groups
-
Nitro group : Enhances electrophilicity of the aryl ring, directing reactivity at the β-keto position .
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Morpholine moiety : Electron-donating effects stabilize the enaminone system, facilitating nucleophilic addition .
-
Dimethylamino group : Participates in conjugation, reducing rotational freedom (confirmed by X-ray) .
Comparative Reactivity with Analogues
| Feature | This Compound | Chalcone Analogues |
|---|---|---|
| Electrophilicity | Higher (nitro group) | Moderate |
| Cyclization Yield | 75–85% | 60–70% |
| Solubility | Polar aprotic solvents | Nonpolar solvents |
Experimental Optimization
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Yields vary significantly (9–85%), influenced by substituent steric/electronic effects and reaction conditions.
- Substituent Impact: Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity in condensation reactions, while electron-donating groups (e.g., dimethylamino, morpholine) improve solubility and optical properties .
Physicochemical Properties
Spectral and Thermal Data
- IR/NMR: The dimethylamino group in analogs like DPHP shows characteristic peaks at δ 3.83 (s, OCH₃) in ¹H NMR and C=O stretching at ~1650 cm⁻¹ in IR . Nitro groups exhibit strong absorption near 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- Melting Points : Morpholine and piperidine-containing derivatives (e.g., LabMol-67, 181°C) generally exhibit higher melting points than thiophene or furan analogs (e.g., LabMol-94, 178°C), likely due to increased molecular rigidity .
Optical Properties
- Nonlinear Optics (NLO): The target compound’s dimethylamino and nitro groups create a strong donor-π-acceptor (D-π-A) system, enhancing hyperpolarizability.
- Solid-State Emission: Morpholine-free analogs like (2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one show fluorescence in the solid state due to restricted intramolecular rotation, a property likely shared by the target compound .
Antimicrobial and Antifungal Activity
Chalcones with nitro and dimethylamino groups demonstrate potent bioactivity. For example:
- (2E)-1-(4’-Aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits MIC = 0.07 µg/mL against Trichophyton rubrum .
- Dimethylamino-containing chalcones show moderate antibacterial activity against E. coli and S. aureus (MIC ~10–50 µg/mL) .
Enzyme Inhibition
- MAO Inhibition: (2E)-3-[4-(Dimethylamino)phenyl]-1-[4-(imidazol-1-yl)phenyl]prop-2-en-1-one (IM5) inhibits MAO-A/B with IC₅₀ = 0.30/0.40 µM, indicating that dimethylamino substitution enhances binding affinity .
Computational Insights
Density functional theory (DFT) studies on analogs reveal:
- The dimethylamino group lowers the HOMO-LUMO gap (e.g., 3.5 eV in DPHP), enhancing charge transfer efficiency .
- Nitro groups increase dipole moments (e.g., 8.2 D in (2E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one), critical for NLO performance .
Q & A
Q. What synthetic methodologies are optimal for preparing (2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one, and how can reaction conditions be optimized?
The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones (chalcones). For analogous compounds, ethanol or methanol is typically employed as a solvent with a base catalyst (e.g., 20% KOH) at room temperature. For example, a mixture of acetophenone derivatives and substituted benzaldehydes in ethanol, stirred for 4–6 hours, yields the target compound after recrystallization . Optimization involves adjusting molar ratios (e.g., 1:1 ketone:aldehyde), solvent polarity, and reaction time. Purity can be enhanced via slow evaporation crystallization (ethanol is common) to obtain single crystals for structural validation .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?
- X-ray diffraction (XRD): Provides unambiguous confirmation of molecular geometry, bond lengths, and angles. For example, in similar chalcones, XRD confirmed the (2E)-configuration with C=O and C=C bond lengths averaging 1.22 Å and 1.45 Å, respectively .
- NMR spectroscopy: ¹H NMR reveals vinyl proton coupling constants (J = 15–16 Hz for trans-configuration), while ¹³C NMR identifies carbonyl (~190 ppm) and aromatic carbons. IR spectroscopy confirms C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) stretches .
- High-resolution mass spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ peaks within 0.5 ppm error) .
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) enhance the understanding of electronic properties and reactivity?
DFT calculations predict frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. For example, studies on nitro-substituted chalcones show good agreement (±0.05 eV) between experimental UV-Vis λmax (e.g., 350–370 nm) and theoretical transitions. These models also identify nucleophilic/electrophilic sites, guiding derivatization for targeted bioactivity . Methodological steps include:
Q. What strategies address discrepancies between theoretical predictions and experimental data for physicochemical properties?
Discrepancies in bond lengths (>0.02 Å) or spectral data may arise from solvent effects or crystal packing forces. Strategies include:
- Solvent correction models: Incorporate polarizable continuum models (PCM) in DFT to account for solvent interactions.
- Vibrational frequency scaling: Apply scaling factors (e.g., 0.961 for B3LYP) to align computed IR frequencies with experimental data.
- Conformational sampling: Use molecular dynamics to evaluate Boltzmann-weighted averages for NMR chemical shifts .
Q. How do substituents (e.g., morpholine, nitro groups) influence bioactivity and target interactions?
- Nitro groups: Enhance electron-withdrawing effects, increasing electrophilicity and reactivity toward nucleophilic residues in enzymes. In antimicrobial studies, nitro-substituted chalcones showed moderate activity (MIC: 16–32 µg/mL) against Staphylococcus aureus .
- Morpholine rings: Improve solubility and membrane permeability via hydrogen bonding. Analogous morpholine derivatives exhibit enhanced binding to ATP-binding pockets in kinases .
- Methodological approach: Molecular docking (e.g., AutoDock Vina) can predict binding affinities (ΔG values) to targets like dihydrofolate reductase or topoisomerase II .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on antimicrobial efficacy across structurally similar chalcones?
Variability in bioactivity (e.g., MIC values differing by >50% between analogs) may arise from:
- Substituent positioning: Meta-nitro groups may sterically hinder target binding vs. para-substitution.
- Assay conditions: Differences in bacterial strain virulence or culture media (e.g., Mueller-Hinton vs. LB agar).
- Statistical validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
